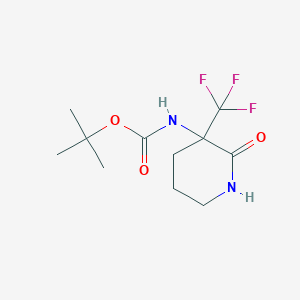

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWIGGGPOVCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

CAS Number: 195196-07-7

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, physicochemical properties, proposed synthesis, potential applications, and safety considerations, offering a valuable resource for its utilization as a key building block in medicinal chemistry.

Introduction: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] The trifluoromethyl (CF3) group, in particular, is a bioisostere for various functional groups and can significantly modulate the electronic properties of a molecule.[1]

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in medicinal chemistry. The combination of a trifluoromethyl group and a piperidine ring, especially with additional functionalities, presents a powerful approach for creating novel chemical entities with potentially superior pharmacological profiles. This compound, with its unique geminal amino and trifluoromethyl substitution on a lactam ring, represents a versatile building block for the synthesis of complex and potentially bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 195196-07-7 | , |

| Molecular Formula | C11H17F3N2O3 | |

| Molecular Weight | 282.26 g/mol | |

| IUPAC Name | tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate | |

| SMILES | CC(C)(C)OC(=O)NC1(C(=O)NCC C1)C(F)(F)F | |

| Appearance | White to off-white solid | General supplier information |

| Purity | Typically >95% |

Proposed Synthetic Pathway

Rationale for the Proposed Pathway

The key challenge in the synthesis of the target molecule is the construction of the quaternary carbon center at the 3-position, bearing both a trifluoromethyl group and a Boc-protected amine. The generation of an N-acyl iminium ion from a suitable precursor, followed by the addition of a trifluoromethyl nucleophile, is a well-documented strategy for the synthesis of α-substituted lactams.[2][3] The Ruppert-Prakash reagent (TMSCF3) is a common and effective source of the trifluoromethyl nucleophile for such transformations.

Proposed Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-oxopiperidin-3-yl)carbamate (3)

This starting material can be synthesized from commercially available 3-aminopiperidin-2-one (1) through Boc protection.

-

Materials: 3-Aminopiperidin-2-one (1), Di-tert-butyl dicarbonate ((Boc)2O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 3-aminopiperidin-2-one (1) (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-oxopiperidin-3-yl)carbamate (3).

-

Step 2: Generation of N-Acyl Iminium Ion Intermediate (4) and Nucleophilic Trifluoromethylation

The N-Boc protected lactam (3) can be converted to an N-acyl iminium ion intermediate (4) in situ, which is then trapped by the trifluoromethyl nucleophile.

-

Materials: tert-Butyl (2-oxopiperidin-3-yl)carbamate (3), (Trifluoromethyl)trimethylsilane (TMSCF3), Cesium Fluoride (CsF) or Tetrabutylammonium difluorotriphenylsilicate (TBAT), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of tert-butyl (2-oxopiperidin-3-yl)carbamate (3) (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a catalytic amount of a suitable fluoride source such as CsF or TBAT.

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (1.5 eq).

-

The reaction is believed to proceed through the formation of an N-acyl iminium ion intermediate (4) upon activation of the lactam carbonyl.

-

Stir the reaction mixture at -78 °C for 2-4 hours, gradually warming to room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound (5).

-

Caption: Proposed two-step synthesis of the target molecule.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. The geminal substitution of an amine and a trifluoromethyl group on a lactam ring offers a scaffold that can be further elaborated to target a variety of biological systems.

-

As a Precursor to Novel Enzyme Inhibitors: The lactam ring is a common feature in many enzyme inhibitors. The presence of the trifluoromethyl group can enhance binding to hydrophobic pockets in enzyme active sites, while the Boc-protected amine provides a handle for further functionalization to improve potency and selectivity.

-

Development of CNS-active Agents: The piperidine ring is a well-known scaffold for central nervous system (CNS) active drugs. The lipophilicity imparted by the trifluoromethyl group may facilitate blood-brain barrier penetration, making this compound a promising starting point for the development of new neurological drugs.

-

Scaffold for Peptidomimetics: The α-amino lactam structure can be considered a constrained dipeptide mimic. The trifluoromethyl group can provide metabolic stability by blocking enzymatic degradation at the α-position.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Based on data for related compounds, it should be handled as a potentially hazardous substance. Assume it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of medicinal chemistry. Its unique trifluoromethylated, gem-diamino-functionalized lactam structure offers a versatile platform for the synthesis of novel and potentially potent drug candidates. While a definitive published synthesis is not yet available, the proposed synthetic route provides a logical and experimentally feasible approach for its preparation. Further research into the applications of this compound is warranted and is expected to yield valuable insights into the development of new therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Cyclizations of N-Acyliminium Ions. Chemical Reviews.[Link]

-

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate. MOLBASE.[Link]

-

Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC.[Link]

Sources

A Technical Guide to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Trifluoromethylated Piperidines

The piperidine scaffold is a ubiquitous motif in natural products and pharmaceuticals, valued for its conformational properties and its ability to engage with biological targets.[2] The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] The CF₃ group can profoundly alter a molecule's properties by:

-

Increasing Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism.

-

Modulating Lipophilicity: The CF₃ group is highly lipophilic, which can enhance membrane permeability and bioavailability.

-

Altering Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent amino groups.

-

Enhancing Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions.

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate combines the privileged piperidine scaffold with a trifluoromethyl group at a quaternary center, creating a unique and valuable building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

Physicochemical Properties

Based on its structure and data from commercial suppliers, the following properties can be ascribed to this compound.

| Property | Value | Source |

| CAS Number | 195196-07-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ | [3][5] |

| Molecular Weight | 282.26 g/mol | [3][5] |

| Appearance | Solid | [6] |

| SMILES | O=C(OC(C)(C)C)NC1(C(NCCC1)=O)C(F)(F)F | [6] |

Synthesis Strategies

While a specific documented synthesis for this compound is not publicly available, a plausible synthetic route can be devised based on established methodologies for the synthesis of α-trifluoromethyl-α-amino lactams. A logical approach would involve the trifluoromethylation of a suitable N-Boc protected 3-amino-2-piperidone precursor.

Conceptual Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 3. molbase.com [molbase.com]

- 4. This compound | 195196-07-7 [m.chemicalbook.com]

- 5. 195196-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the molecular characteristics, including its precise molecular weight, and explores the synthetic strategies relevant to its class of compounds. Furthermore, it delves into the compound's applications as a strategic building block in the development of new drug candidates, supported by an analysis of its structural features. This guide is intended to be a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

Introduction: The Strategic Importance of Trifluoromethylated Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its favorable pharmacokinetic properties and its ability to serve as a versatile template for diverse chemical modifications. In recent years, the strategic introduction of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, has emerged as a powerful tool in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group can significantly enhance a compound's biological activity and pharmacokinetic profile.

This compound represents a key building block that combines the privileged piperidine scaffold with a trifluoromethyl group at a quaternary center. This unique structural motif is of considerable interest for the synthesis of novel bioactive molecules, particularly in the areas of neuroscience, oncology, and infectious diseases. The presence of the Boc-protecting group on the amine allows for controlled, stepwise synthetic manipulations, making it an attractive intermediate for complex molecule synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ | [1][2][3] |

| Molecular Weight | 282.26 g/mol | [1][2][3] |

| CAS Number | 195196-07-7 | [1][2][3] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis Strategies for Trifluoromethylated Piperidines

Nucleophilic Trifluoromethylation

A common approach for introducing a trifluoromethyl group is through nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃). This method can be applied to suitable electrophilic precursors such as imines or activated ketones. The synthesis of α-trifluoromethyl-β-lactams, which are structurally related to the target molecule, has been achieved through the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes, followed by reductive N-O bond cleavage[4].

From Trifluoromethylated Building Blocks

An alternative strategy involves the use of smaller, readily available trifluoromethylated building blocks. These can be elaborated into the desired piperidine ring system through various cyclization reactions. For instance, α-trifluoromethylated β-amino acids or their derivatives can serve as precursors for the construction of the lactam ring[5].

Asymmetric Synthesis

For applications in drug discovery, the enantioselective synthesis of chiral piperidines is often crucial. Asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts has been demonstrated as a viable method for accessing enantioenriched trifluoromethylated piperidines.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), methylene protons of the piperidine ring (multiplets between 1.8 and 3.5 ppm), and the NH proton of the carbamate (a broad singlet).

-

¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group (around 80 ppm), the carbonyl of the carbamate (around 155 ppm), the carbonyl of the lactam (around 170 ppm), the quaternary carbon bearing the trifluoromethyl group, and the carbon of the trifluoromethyl group (a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the CF₃ group would be expected.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group and isobutylene.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, and its electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.

The lactam functionality provides a rigid scaffold that can be further functionalized, while the Boc-protected amine allows for selective deprotection and subsequent elaboration of the molecule. This makes the compound an ideal starting point for the construction of compound libraries for high-throughput screening in drug discovery programs.

Potential therapeutic areas where this building block could be employed include:

-

Neurodegenerative Diseases: The piperidine scaffold is present in many CNS-active drugs.

-

Oncology: The unique properties of fluorinated compounds are often exploited in the design of enzyme inhibitors and receptor modulators for cancer therapy.

-

Infectious Diseases: The introduction of a trifluoromethyl group can enhance the antimicrobial activity of certain classes of compounds.

Experimental Protocols (General Procedures)

While a specific protocol for the synthesis of the title compound is not available, the following general procedures for related transformations are provided for illustrative purposes.

General Procedure for Boc Protection of Amines

To a solution of the amine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase to yield the Boc-protected amine.

General Procedure for Nucleophilic Trifluoromethylation with TMSCF₃

To a solution of the electrophile (e.g., an imine or ketone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere at low temperature (e.g., -78 °C) is added the Ruppert-Prakash reagent (TMSCF₃) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride). The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., aqueous ammonium chloride) and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Conclusion

This compound, with a molecular weight of 282.26 g/mol , is a strategically important synthetic intermediate in medicinal chemistry. Its unique combination of a piperidine lactam scaffold, a quaternary trifluoromethyl group, and a versatile Boc-protecting group makes it a highly attractive building block for the synthesis of novel drug candidates. While detailed synthetic and characterization data are not yet widely published, the general synthetic strategies for this class of compounds provide a solid foundation for its preparation and utilization in drug discovery programs. The continued exploration of such fluorinated building blocks is expected to yield new and improved therapeutics for a range of diseases.

References

-

Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry.

-

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate. MOLBASE.

-

This compound. ChemicalBook.

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews.

Sources

- 1. molbase.com [molbase.com]

- 2. This compound | 195196-07-7 [m.chemicalbook.com]

- 3. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: A Key Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, a specialized heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. We will delve into its structural characteristics, a detailed synthetic protocol grounded in established chemical principles, its reactivity, and its potential applications as a strategic building block. The significance of its core motifs—the trifluoromethyl group and the piperidine lactam scaffold—will be discussed in the context of modern medicinal chemistry.

Physicochemical and Structural Properties

This compound is a solid organic compound that incorporates several key functional groups dictating its chemical behavior and utility.[1] The molecule features a six-membered piperidin-2-one (a δ-lactam) ring, which is substituted at the C3 position with both a trifluoromethyl (CF₃) group and a tert-butoxycarbonyl (Boc)-protected amine. The presence of a quaternary stereocenter at the C3 position makes this a chiral molecule, though it is often supplied commercially as a racemate.

Core Data Summary

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate | [1][2] |

| CAS Number | 195196-07-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₇F₃N₂O₃ | [2][4][5][7] |

| Molecular Weight | 282.26 g/mol | [2][5][7] |

| Appearance | Solid | [1] |

| SMILES String | O=C(OC(C)(C)C)NC1(C(NCCC1)=O)C(F)(F)F | [1] |

Chemical Structure Visualization

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of the title compound is most logically achieved through the protection of its corresponding primary amine precursor, 3-amino-3-(trifluoromethyl)piperidin-2-one. The use of a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing a robust protecting group for amines that can be readily installed and later removed under specific, non-harsh conditions.[8]

Proposed Synthetic Workflow

The reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc₂O), facilitated by a non-nucleophilic base.

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is a validated, standard procedure for the Boc-protection of an amine.

Materials:

-

3-amino-3-(trifluoromethyl)piperidin-2-one hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-3-(trifluoromethyl)piperidin-2-one hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

-

Basification: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the protection reaction. Stir for 15-20 minutes. Causality: This step generates the free amine in situ, which is the active nucleophile required for the subsequent reaction.

-

Boc₂O Addition: While maintaining the temperature at 0°C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The aqueous washes remove unreacted reagents, the triethylammonium salt byproduct, and any other water-soluble impurities.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure product.

Reactivity and Applications in Drug Discovery

The true value of this molecule lies in its identity as a trifluoromethylated, protected amino-lactam building block. Such structures are highly sought after in the synthesis of novel pharmaceutical candidates.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but possesses vastly different electronic properties.[9] Its inclusion in a drug candidate can profoundly and beneficially alter its pharmacological profile:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life.[9]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its bioavailability.[9][10]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent binding interactions (like dipole-dipole or halogen bonding) with target proteins, often leading to increased potency and selectivity.[10]

The Privileged Piperidine Scaffold

The piperidine ring is one of the most common heterocyclic motifs found in FDA-approved drugs and natural products.[11][12][13] Its saturated, non-aromatic character provides a three-dimensional scaffold that can effectively orient substituents to interact with biological targets. The lactam functionality within the piperidin-2-one ring provides a rigid structure with a hydrogen bond donor (N-H) and acceptor (C=O), which are critical features for molecular recognition.

Synthetic Utility via the Boc Group

The primary application of this compound is as a synthetic intermediate. The Boc group serves as a reliable gatekeeper for the C3-amine functionality.[8]

-

Deprotection: The Boc group can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane/methanol. This unmasks the primary amine.

-

Further Functionalization: Once deprotected, the newly revealed amine serves as a versatile chemical handle for a wide array of subsequent reactions, including:

-

Amide bond formation (coupling with carboxylic acids)

-

Sulfonamide synthesis

-

Reductive amination

-

Alkylation or arylation reactions

-

This allows for the rapid generation of a library of diverse molecules built upon the trifluoromethyl-piperidone core, which can then be screened for biological activity. This approach is central to modern lead optimization campaigns in drug discovery.

Safety and Handling

It is imperative to handle this compound with appropriate caution, as it is classified as acutely toxic.

-

Hazard Classification: Acute Toxicity, Oral (Category 3).[1]

-

GHS Pictogram: GHS06 (Skull and Crossbones).[1]

-

Hazard Statement: H301: Toxic if swallowed.[1]

-

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental ingestion, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended), and well-ventilated area, away from incompatible materials.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. It elegantly combines three high-value features: a metabolically robust trifluoromethyl group, a privileged piperidine lactam scaffold, and a versatile Boc-protected amine. Its utility as a building block for creating diverse libraries of novel compounds makes it a significant asset in the quest for new and improved therapeutics. Understanding its synthesis, reactivity, and proper handling is essential for researchers aiming to leverage its unique properties in their drug discovery programs.

References

-

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate. MOLBASE. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

CAS No : 1456803-42-1 | Product Name : Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate. Pharmaffiliates. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization | Request PDF. ResearchGate. [Link]

-

tert-butyl N-(3-methyl-2-oxo-3-piperidyl)carbamate. PubChem. [Link]

-

tert-butyl N-[(3S)-piperidin-3-yl]carbamate. PubChem. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]

-

Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF. ResearchGate. [Link]

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PMC - NIH. [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

- 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. molbase.com [molbase.com]

- 3. This compound | 195196-07-7 [m.chemicalbook.com]

- 4. tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate [allbiopharm.com]

- 5. 195196-07-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 195196-07-7 [chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 13. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

Foreword: The Significance of Trifluoromethylated Piperidines in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, when combined with a trifluoromethyl group, gives rise to a class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of a plausible and robust synthetic route to a key building block in this class: tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate. This molecule, possessing a protected amine and a lactam functionality, is primed for diverse chemical elaborations, making it a valuable intermediate for drug discovery programs.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic design.

Strategic Overview: A Convergent Approach to a Challenging Target

The synthesis of this compound presents a significant challenge: the creation of a quaternary stereocenter bearing both a trifluoromethyl group and an amine. A direct and efficient strategy is paramount. After careful consideration of various synthetic disconnections, we propose a robust three-step sequence commencing from the readily available N-Boc-2-piperidone. This pathway prioritizes the late-stage introduction of the key trifluoromethyl and amino functionalities, a strategy that often enhances overall efficiency.

The proposed synthetic pathway is as follows:

Caption: Proposed synthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: N-Boc-3-oxopiperidin-2-one

The journey begins with the synthesis of a crucial intermediate, N-Boc-3-oxopiperidin-2-one. This molecule provides the electrophilic center necessary for the subsequent introduction of the amino and trifluoromethyl groups.

Rationale for the α-Oxidation Approach

Direct oxidation at the α-position of a lactam is a non-trivial transformation. A common and effective method involves the deprotonation of the α-carbon with a strong base to form an enolate, followed by trapping with an electrophilic oxygen source. The choice of a non-nucleophilic, sterically hindered base is critical to prevent side reactions with the lactam carbonyl. Lithium diisopropylamide (LDA) is an excellent candidate for this purpose. For the electrophilic oxygen source, molybdenum-based reagents such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) provide a clean and efficient means of hydroxylation. Subsequent oxidation of the resulting α-hydroxy lactam to the desired ketone is readily achieved under mild conditions, for instance, using a Swern oxidation or Dess-Martin periodinane.

Detailed Experimental Protocol: α-Oxidation of N-Boc-2-piperidone

Step 1: α-Hydroxylation

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

LDA Formation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise to the stirred solution. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: A solution of N-Boc-2-piperidone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1 hour to allow for complete enolate formation.

-

Hydroxylation: A solution of MoOPH (1.5 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-hydroxy-2-piperidone.

Step 2: Oxidation to the Ketone

-

Preparation: To a solution of the α-hydroxy lactam from the previous step (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added Dess-Martin periodinane (1.2 equivalents).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-3-oxopiperidin-2-one, which can be purified by flash chromatography if necessary.

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 1 | N-Boc-2-piperidone | 1. LDA2. MoOPH | THF | -78 °C | 60-70% |

| 2 | N-Boc-3-hydroxy-2-piperidone | Dess-Martin Periodinane | DCM | 0 °C to RT | 85-95% |

Part II: Formation and Trifluoromethylation of the 3-Imino Intermediate

With the key keto-lactam in hand, the stage is set for the introduction of the trifluoromethyl and amino functionalities. This is achieved through a two-step sequence involving the formation of an imine followed by nucleophilic trifluoromethylation.

The Strategic Importance of the Imine Intermediate

The conversion of the ketone to an imine serves a dual purpose. Firstly, it provides the nitrogen atom that will become the free amine in the final product. Secondly, the iminium ion, which is in equilibrium with the imine, is a highly electrophilic species, readily susceptible to attack by nucleophiles. This enhanced electrophilicity is crucial for the efficient addition of the trifluoromethyl anion.

Nucleophilic Trifluoromethylation: A Powerful C-CF₃ Bond Forming Reaction

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used and effective source of a nucleophilic trifluoromethyl group.[1][2][3] In the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), TMSCF₃ delivers a trifluoromethyl anion equivalent, which readily adds to the imine.

Detailed Experimental Protocol: Imine Formation and Trifluoromethylation

-

Imine Formation: To a solution of N-Boc-3-oxopiperidin-2-one (1.0 equivalent) in anhydrous toluene is added a solution of ammonia in methanol (excess). A catalytic amount of a dehydrating agent, such as titanium(IV) isopropoxide, can be added to drive the equilibrium towards the imine. The reaction is stirred at room temperature until imine formation is complete, as monitored by techniques such as IR spectroscopy (disappearance of the C=O stretch of the ketone and appearance of the C=N stretch of the imine). The solvent is then carefully removed under reduced pressure.

-

Trifluoromethylation: The crude imine is dissolved in anhydrous THF and cooled to 0 °C. TMSCF₃ (1.5 equivalents) is added, followed by a catalytic amount of TBAF (0.1 equivalents, as a solution in THF).

-

Reaction and Quenching: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, tert-butyl 3-amino-2-oxo-3-(trifluoromethyl)piperidine-1-carboxylate, is then purified by flash column chromatography.

| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |

| 3 | N-Boc-3-oxopiperidin-2-one | 1. NH₃/MeOH2. TMSCF₃, TBAF (cat.) | Toluene, then THF | RT, then 0 °C to RT | 50-65% |

Part III: Final Boc Protection

The final step in this synthetic sequence is the protection of the newly installed amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation in organic synthesis.

Rationale for Boc Protection

The Boc protecting group is widely used for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5][6][7] This orthogonality makes it an ideal choice for a building block intended for further synthetic manipulations.

Detailed Experimental Protocol: Boc Protection

-

Preparation: The trifluoromethylated amine from the previous step (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

-

Reaction: To this solution is added di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base such as triethylamine (TEA, 1.5 equivalents) or aqueous sodium bicarbonate. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by flash column chromatography to yield a white solid.

| Step | Reactant | Reagents | Solvent | Temperature | Typical Yield |

| 4 | tert-Butyl 3-amino-2-oxo-3-(trifluoromethyl)piperidine-1-carboxylate | Boc₂O, TEA | DCM | RT | >90% |

Alternative Strategy: The Bucherer-Bergs Approach

An alternative, though likely more circuitous, route to the target molecule could be envisioned through the Bucherer-Bergs reaction.[8][9][10][11][12][13]

Caption: Alternative synthetic strategy via the Bucherer-Bergs reaction.

This pathway would involve:

-

Bucherer-Bergs Reaction: Treatment of N-Boc-3-piperidone with potassium cyanide and ammonium carbonate to form the corresponding piperidine-spiro-hydantoin.

-

Hydrolysis: Vigorous hydrolysis of the hydantoin ring to yield 3-amino-2-oxopiperidine-3-carboxylic acid.

-

Conversion of Carboxylic Acid to Trifluoromethyl Group: This is the most challenging step and would likely require a multi-step sequence, for example, conversion to a thioester followed by fluorination with an electrophilic fluorine source, or a Hunsdiecker-type reaction with a trifluoromethyl source.

While chemically interesting, the challenges associated with the final conversion make the direct trifluoromethylation of the imine a more practical and efficient approach for the synthesis of the target molecule.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, centered on the nucleophilic trifluoromethylation of a 3-imino-piperidin-2-one intermediate, represents a robust and logical strategy for the preparation of this compound. Each step is grounded in well-established chemical principles, and the overall pathway is amenable to scale-up for the production of significant quantities of this valuable building block.

The availability of this intermediate opens up a plethora of possibilities for the synthesis of novel, biologically active compounds. The Boc-protected amine can be deprotected and acylated, alkylated, or used in a variety of coupling reactions. The lactam ring can be opened to reveal a linear amino acid derivative, or the carbonyl group can be reduced to access the corresponding piperidine. The trifluoromethyl group, a key pharmacophore, is installed early in a protected form, ready to impart its beneficial properties on the final drug candidates. This guide serves as a foundational blueprint for researchers embarking on the synthesis of the next generation of trifluoromethylated piperidine-based therapeutics.

References

-

Synthesis of Boc protected α-Tfm-Ala. ResearchGate. [Link]

- Prakash, G. K. S., et al. Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.

-

Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. [Link]

- Dai, L., et al. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.Journal of Zhejiang University-SCIENCE A, 17(1), 74-82.

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. [Link]

- Prakash, G. K. S., et al. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF.The Journal of Organic Chemistry, 71(18), 6806-6813.

- Dilman, A. D., et al. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.Journal of the American Chemical Society, 137(43), 13915-13925.

- Burton, D. J., et al. Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent.The Journal of Organic Chemistry, 71(25), 9473-9476.

-

Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]

-

Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. National Institutes of Health. [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Bucherer-Bergs Reaction. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Curtius rearrangement. Wikipedia. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health. [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Bucherer-Bergs Hydantoin Synthesis. Chem-Station. [Link]

-

Curtius Rearrangement. Organic Chemistry Portal. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]

-

3: Chemical synthesis of C-5-monosubstituted hydantoins by... ResearchGate. [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. National Institutes of Health. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

- Synthesis method for N-Boc-3-piperidone.

-

Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]

-

Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. MDPI. [Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]

-

Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. National Institutes of Health. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

Sources

- 1. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to tert-Butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural elucidation, physicochemical properties, and critically, explore a plausible synthetic route based on established methodologies for analogous structures. This guide will further discuss the strategic importance of the trifluoromethyl and piperidine moieties in drug design, contextualizing the potential applications of this compound in the development of novel therapeutics. All technical discussions are grounded in authoritative scientific literature to ensure accuracy and provide a solid foundation for further research and development.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The unique electronic properties of the -CF3 group can also modulate the pKa of nearby functionalities, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

tert-Butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate combines these two key structural features: a piperidine lactam core and a geminal amino and trifluoromethyl group at the 3-position. This arrangement presents a unique three-dimensional structure with potential for diverse biological activities. The Boc-protected amine offers a versatile handle for further synthetic elaboration, making this compound a valuable building block for the synthesis of more complex molecules.

IUPAC Name and Chemical Properties

The correct IUPAC name for the compound is tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate .

| Property | Value | Source |

| CAS Number | 195196-07-7 | [3] |

| Molecular Formula | C11H17F3N2O3 | [3] |

| Molecular Weight | 282.26 g/mol | [3] |

| Appearance | Solid (predicted) |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on analogous transformations and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of the Precursor, tert-butyl 2-oxopiperidin-3-ylcarbamate

The synthesis would likely begin with a commercially available starting material such as 3-aminopiperidin-2-one, which would then be protected with a tert-butoxycarbonyl (Boc) group.

-

Dissolution: Dissolve 3-aminopiperidin-2-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Basification: Add a base, for example, triethylamine (2.2 equivalents) or sodium bicarbonate, to neutralize the hydrochloride salt and free the amine.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove salts and excess reagents. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 2-oxopiperidin-3-ylcarbamate.

Causality of Experimental Choices:

-

Solvent: DCM is a good choice for its ability to dissolve the starting materials and its inertness under the reaction conditions. A biphasic system with water can be advantageous for reactions involving salts.

-

Base: Triethylamine is a common organic base used to scavenge the HCl generated during the reaction. Sodium bicarbonate is a milder inorganic base that can also be used.

-

(Boc)2O: This is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO2).

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Step 2: Trifluoromethylation of tert-butyl 2-oxopiperidin-3-ylcarbamate

The introduction of the trifluoromethyl group at the α-position to the carbonyl and adjacent to the protected amine is a challenging transformation. A potential strategy involves the formation of an enolate or enamine followed by reaction with an electrophilic trifluoromethylating agent.

-

Enolate Formation: The N-Boc protected lactam (1 equivalent) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) is then added dropwise to generate the corresponding enolate.

-

Trifluoromethylation: An electrophilic trifluoromethylating reagent, such as a Togni reagent or Umemoto's reagent (1.2 equivalents), is then added to the enolate solution.

-

Reaction Quenching and Work-up: The reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate.

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The use of strong bases like LDA or LiHMDS necessitates the exclusion of water and oxygen to prevent quenching of the base and unwanted side reactions.

-

Low Temperature: The enolate formation and subsequent trifluoromethylation are performed at low temperatures to control the reactivity and minimize side reactions, such as self-condensation or decomposition.

-

Electrophilic Trifluoromethylating Reagents: Togni's and Umemoto's reagents are effective sources of an electrophilic "CF3+" equivalent, which can react with nucleophiles like enolates.

-

Quenching: The addition of a proton source like saturated ammonium chloride solution neutralizes the strong base and any remaining reactive intermediates.

Spectroscopic Characterization (Predicted Data)

While experimental data for this specific compound is not publicly available, predicted spectroscopic data can provide an indication of its key features.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The spectrum would be expected to show signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperidine ring methylene protons (complex multiplets between 1.8 and 3.5 ppm), and the NH proton of the carbamate (a broad singlet). |

| ¹³C NMR | Key signals would include the carbonyl carbon of the lactam (around 170 ppm), the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbon bearing the trifluoromethyl and amino groups (a quartet due to C-F coupling), and the trifluoromethyl carbon (a quartet with a large coupling constant). |

| ¹⁹F NMR | A singlet would be expected for the -CF3 group. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) would be expected to show a peak for the protonated molecule [M+H]⁺ at m/z 283.1. |

Applications in Drug Discovery

The structural motifs present in tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate suggest its potential as a valuable building block in the synthesis of novel drug candidates.

Potential Therapeutic Areas

-

Neuroscience: The piperidine scaffold is found in many centrally active drugs. The introduction of a trifluoromethyl group can enhance blood-brain barrier permeability.

-

Oncology: The trifluoromethyl group can improve the binding affinity of kinase inhibitors and other anticancer agents.[2]

-

Infectious Diseases: Fluorinated compounds have shown promise as antibacterial and antiviral agents.

Role as a Synthetic Intermediate

The Boc-protected amine serves as a key functional handle for further derivatization. Removal of the Boc group under acidic conditions would yield the free amine, which can then be acylated, alkylated, or used in various coupling reactions to build more complex molecular architectures. This allows for the exploration of a wide chemical space around the 3-amino-3-(trifluoromethyl)piperidin-2-one core.

Caption: Synthetic utility of the title compound for generating diverse chemical libraries.

Conclusion

tert-Butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate is a synthetically valuable building block that combines the desirable features of the piperidine scaffold with the advantageous properties of the trifluoromethyl group. While a definitive, published synthesis protocol remains to be identified, established methodologies in organic chemistry provide a clear and plausible pathway for its preparation. The versatility of this compound, particularly the presence of the Boc-protected amine, makes it an attractive starting point for the synthesis of novel and diverse libraries of compounds for drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted and holds promise for the development of new therapeutic agents.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-methyl-2-oxo-3-piperidyl)carbamate. Retrieved from [Link]

-

Molbase. (n.d.). tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3Aminomethyl3-fluoropiperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]

Sources

Navigating the Safety Profile of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the safety data and handling protocols for tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate (CAS No. 195196-07-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety information to ensure the safe handling and use of this compound in a laboratory setting.

Core Hazard Identification and Classification

At the forefront of any laboratory work is a clear understanding of a compound's intrinsic hazards. This compound is classified as acutely toxic if swallowed. This classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger |  |

The primary hazard associated with this compound is acute oral toxicity. This necessitates stringent handling protocols to prevent accidental ingestion. While comprehensive data on other hazard classes such as skin corrosion/irritation, eye damage/irritation, respiratory sensitization, and carcinogenicity are not currently available, the acute toxicity rating warrants a cautious approach, treating the compound as potentially hazardous through other routes of exposure as well.[1]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Data

| Property | Value | Source |

| CAS Number | 195196-07-7 | [1][2] |

| Molecular Formula | C11H17F3N2O3 | [1] |

| Molecular Weight | 282.26 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 390.6±42.0 °C (Predicted) | [2] |

| Density | 1.25±0.1 g/cm3 (Predicted) | [2] |

| pKa | 8.40±0.20 (Predicted) | [2] |

Exposure Control and Personal Protective Equipment (PPE)

Given the acute oral toxicity of this compound, minimizing exposure is paramount. A multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the recommended primary engineering control to minimize the inhalation of any dust or aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment (PPE).

-

Eye Protection: Chemical safety goggles are mandatory. In situations where splashing is a risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that skin is not exposed.

-

Respiratory Protection: If there is a potential for generating dust, a NIOSH-approved respirator should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling

-

Always handle this compound within a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use dedicated, clearly labeled equipment.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage class is 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

The following flowchart outlines the initial first-aid response to an exposure.

Caption: First-Aid Response Flowchart.

-

Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

-

Inhalation: Move the victim to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Consult a doctor.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: No specific data is available, but thermal decomposition may produce hazardous gases.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Carefully sweep up and shovel the spilled material. Place in a suitable, closed container for disposal.

Toxicological Information

The primary known toxicological effect is acute oral toxicity. There is no available data for other toxicological endpoints such as skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single or repeated exposure).[3]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While there are gaps in the comprehensive safety profile of this compound, its classification as acutely toxic if swallowed provides a clear directive for its cautious handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling and emergencies, researchers can safely work with this compound. It is imperative to always consult the most up-to-date Safety Data Sheet from your supplier before commencing any work.

References

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ATOGEPANT IMPURITY 2.

-

ChemicalBook. This compound - Safety Data Sheet.

-

ChemicalBook. This compound | 195196-07-7.

-

Sigma-Aldrich. This compound AldrichCPR.

Sources

A Technical Guide to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate for Advanced Research and Development

This guide provides an in-depth technical overview of tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, quality control, and applications, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of a trifluoromethyl (CF3) group onto this privileged structure offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. The high electronegativity and metabolic stability of the C-F bond can significantly enhance a drug candidate's lipophilicity, binding affinity, and metabolic stability.[1][2] Specifically, the α-trifluoromethyl-α-amino acid moiety within this compound provides a unique conformational constraint and a metabolically stable chiral center, making it a highly valuable intermediate in the synthesis of complex drug targets.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 195196-07-7 | [3][4][5] |

| Molecular Formula | C11H17F3N2O3 | [3][4][5] |

| Molecular Weight | 282.26 g/mol | [3][5][6] |

| Appearance | Solid | [7] |

| Storage | Store in a dry, sealed place | [6] |

Supplier Landscape: Sourcing High-Quality Building Blocks

The reliable sourcing of starting materials is paramount in any research and development program. A number of chemical suppliers offer this compound, with varying purities and available quantities.

| Supplier | Purity | Pack Sizes | Notes |

| Sigma-Aldrich | AldrichCPR | 100mg | Sold as part of a collection for early discovery researchers; analytical data is not collected for this product grade.[7] |

| MOLBASE | 98%, 96%, 95+% | 1g, 10g, 250mg | A platform connecting various suppliers.[4] |

| Synblock | ≥98% | Not specified | Provides MSDS, NMR, HPLC, and LC-MS data upon request.[6] |

| ChemScene | ≥97% | Not specified | Provides basic storage and handling information.[8] |

| ChemicalBook | Not specified | Not specified | A directory of chemical suppliers.[9] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Request a Certificate of Analysis (CoA) to review the analytical data used to determine purity and to identify any potential impurities. For GMP or late-stage development work, a supplier with robust quality systems and the ability to provide detailed documentation is essential.

Synthesis and Mechanism: Constructing the Trifluoromethylated Piperidine Core

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, its structure suggests a synthetic strategy rooted in the well-established chemistry of α-trifluoromethyl-α-amino acids. The synthesis of these building blocks has been a subject of considerable research.[10]

A plausible synthetic approach would involve the construction of the trifluoromethylated α-amino acid precursor, followed by cyclization to form the piperidinone ring. A key challenge in the synthesis of such compounds is the stereoselective introduction of the trifluoromethyl group.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

One established method for the synthesis of α-trifluoromethyl-α-amino acid derivatives involves the intramolecular replacement of a fluorine atom on the α-carbon with a nitrogen atom from an amide group, often facilitated by an organoaluminum reagent.[2][11] This approach can proceed with high diastereoselectivity.

Quality Control and Analytical Protocols: Ensuring Identity and Purity

A robust analytical package is essential to confirm the identity and purity of this compound, ensuring the reliability of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. While a publicly available, verified spectrum for this specific compound is scarce, data from closely related analogs can provide an indication of the expected chemical shifts. For a similar compound, tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate, extensive NMR data is available.[12] For the title compound, one would expect to see characteristic signals for the tert-butyl group, the piperidine ring protons, and the trifluoromethyl group in the 1H, 13C, and 19F NMR spectra, respectively.

Expected 1H NMR Features:

-

A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

-

A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the methylene protons of the piperidine ring.

-

A broad singlet for the carbamate N-H proton.

-

A broad singlet for the lactam N-H proton.

Expected 13C NMR Features:

-